molecular formula C9H12N2OS B2675157 N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 1090827-94-3

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B2675157
CAS RN: 1090827-94-3
M. Wt: 196.27
InChI Key: QISCNQQIQPKQAJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. The odor of thiazole is reminiscent of pyridine. Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine) , which plays a crucial role in energy release from carbohydrates during metabolism and normal nervous system functioning .


Synthesis Analysis

The synthesis of N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide involves the construction of the thiazole ring. Various synthetic routes exist, including cyclization reactions between appropriate precursors. Researchers have explored diverse methods to access this compound, aiming for high yields and purity. These synthetic strategies often involve the introduction of the cyclopropyl group, followed by the selective alkylation at the 2,4-dimethyl positions. Detailed studies on reaction conditions, reagents, and optimization are essential for efficient synthesis .


Molecular Structure Analysis

The molecular structure of N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide consists of the thiazole ring, with the cyclopropyl group attached to one of the carbon atoms. The arrangement of atoms and bond angles significantly influences its chemical properties and biological activity. Researchers employ techniques such as X-ray crystallography and NMR spectroscopy to elucidate the precise molecular structure .


Chemical Reactions Analysis

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide can participate in various chemical reactions. Electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom are common transformations. Researchers investigate its reactivity with different electrophiles and nucleophiles, leading to the synthesis of derivatives with modified functional groups. These reactions play a crucial role in designing novel compounds with improved properties .

Mechanism of Action

Further studies are necessary to unravel the precise mechanisms underlying its biological effects .

properties

IUPAC Name

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-5-8(13-6(2)10-5)9(12)11-7-3-4-7/h7H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISCNQQIQPKQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide

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